![molecular formula C16H15NO4 B3332495 5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol CAS No. 90044-46-5](/img/structure/B3332495.png)
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol
Overview
Description
5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol, also known as TETA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TETA is a tetracyclic compound that contains four hydroxyl groups and an amino group. Its unique structure has led to its use in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.
Scientific Research Applications
Synthesis and Applications of Complex Organic Compounds
Synthesis Techniques : Research on the synthesis of complex heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, highlights the importance of organocatalysts in constructing valuable heterocyclic compounds. Organocatalytic approaches facilitate the synthesis of these compounds using green chemistry principles, suggesting a trend towards more sustainable synthetic methods in organic chemistry (H. Kiyani, 2018).
Crystal Engineering and Material Applications : Studies on rubrene and its derivatives, like "5,6,11,12-Tetraphenyltetracene," show that modifications to the core structure can improve electronic properties, which is crucial for applications in organic electronics. This research underscores the potential for chemical compounds with complex structures to play significant roles in the development of new materials for electronics (C. Douglas et al., 2020).
Environmental and Biological Implications
Environmental Presence and Impact : The occurrence and behavior of various compounds in aquatic environments, including parabens and brominated flame retardants, have been extensively reviewed. These studies reveal the persistence and ubiquity of certain organic compounds in the environment, emphasizing the need for understanding the fate and impact of complex organic molecules on ecosystems (Camille Haman et al., 2015).
Biological Significance : Research on tetrazole and its derivatives, including those with pharmacological activities, indicates the broad spectrum of biological properties these compounds can exhibit. The role of such heterocycles in medicinal chemistry is significant, with applications ranging from antimicrobial agents to potential treatments for various diseases, showcasing the importance of complex organic compounds in drug development (P. Patowary et al., 2021).
properties
IUPAC Name |
17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,5,12,13-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-3-7-1-11-10-6-16(21)14(19)4-8(10)2-12(17-11)9(7)5-15(13)20/h3-6,11-12,17-21H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFLVMCXSZBKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC(=C(C=C3CC(N2)C4=CC(=C(C=C41)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Tetrahydroxypavinane | |
CAS RN |
90044-46-5 | |
Record name | (+/-)-Tetrahydroxypavinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090044465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-TETRAHYDROXYPAVINANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2SR594S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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